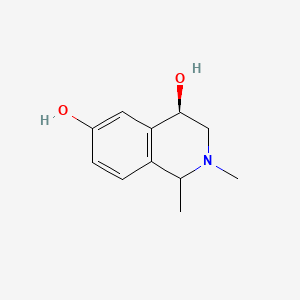
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl groups at the 4 and 6 positions and methyl groups at the 1 and 2 positions. This structural configuration imparts specific stereochemical properties, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves multi-step organic reactions. One common method includes the reduction of isoquinoline derivatives followed by selective hydroxylation. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) for reduction steps. Hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) in the presence of co-oxidants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the hydroxyl groups, converting them into corresponding alcohols or ethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon, platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various hydroxylated, alkylated, and oxidized derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Applications De Recherche Scientifique
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its specific stereochemistry.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders and its role in modulating neurotransmitter pathways.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it can modulate neurotransmitter pathways by binding to receptors and influencing signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-Limonene: A monoterpenoid with a similar chiral center but different functional groups.
(4R)-2-Methylpentane-2,4-Diol: A tertiary alcohol with comparable stereochemistry.
Ponceau 4R: A synthetic azo dye with a different application but similar structural complexity.
Uniqueness
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is unique due to its specific hydroxyl and methyl group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C11H15NO2/c1-7-9-4-3-8(13)5-10(9)11(14)6-12(7)2/h3-5,7,11,13-14H,6H2,1-2H3/t7?,11-/m0/s1 |
Clé InChI |
OHUJPMVFBVUHAT-QRIDDKLISA-N |
SMILES isomérique |
CC1C2=C(C=C(C=C2)O)[C@H](CN1C)O |
SMILES canonique |
CC1C2=C(C=C(C=C2)O)C(CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


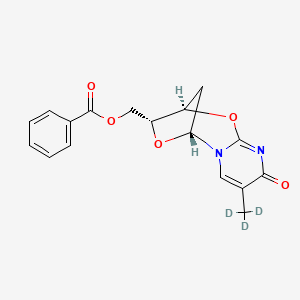
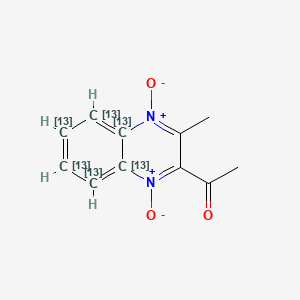
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
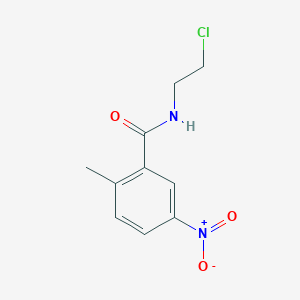
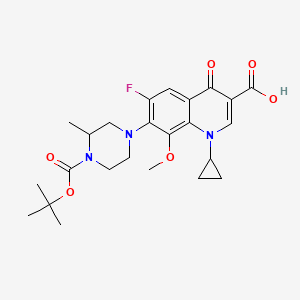
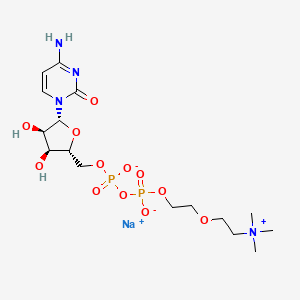

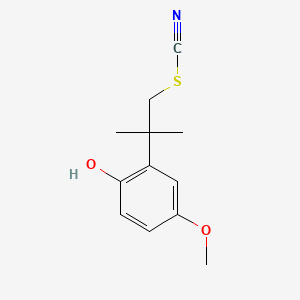

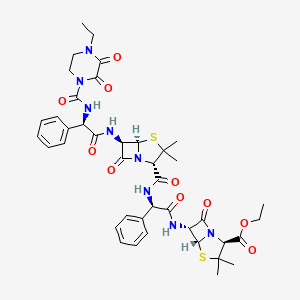
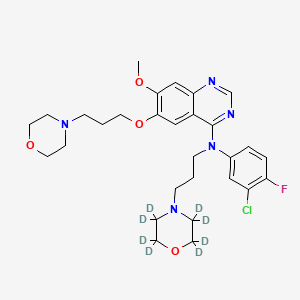
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
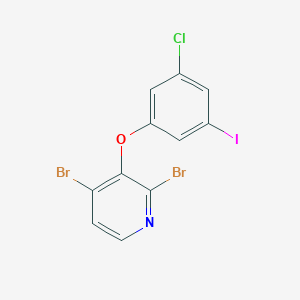
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
